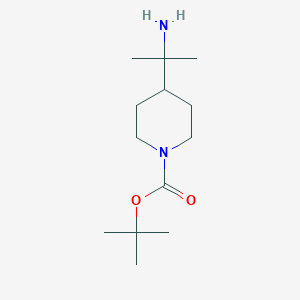

4-(2-aminopropan-2-yl)-1-Boc-piperidine

概要

説明

4-(2-aminopropan-2-yl)-1-Boc-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminopropan-2-yl)-1-Boc-piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of 1,5-diamines or by hydrogenation of pyridine derivatives.

Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Alkylation: The final step involves the alkylation of the Boc-protected piperidine with 2-bromo-2-methylpropane to introduce the 2-aminopropan-2-yl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-(2-aminopropan-2-yl)-1-Boc-piperidine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently employed.

Major Products Formed

Substitution Reactions: The major products are substituted piperidine derivatives with various functional groups.

Deprotection Reactions: The primary product is the free amine, 4-(2-aminopropan-2-yl)-piperidine.

Oxidation and Reduction: Depending on the reaction, the products can include oxidized or reduced forms of the compound.

科学的研究の応用

While the search results do not provide an extensive overview of the applications of "4-(2-aminopropan-2-yl)-1-Boc-piperidine," they do offer some relevant information regarding piperidine derivatives and related compounds. Here's a summary based on the available data:

4-Boc-aminopiperidine as a Pharmaceutical Intermediate

- 4-Boc-aminopiperidine is a crucial intermediate in synthesizing 1,4-disubstituted piperidine derivatives . These derivatives act as muscarinic M3 receptor antagonists .

- They can be employed in treating or preventing respiratory diseases like chronic obstructive pulmonary disease, asthma, and rhinitis .

- Additionally, they can address digestive system diseases such as irritable bowel syndrome and urinary system disorders like urinary incontinence .

- These compounds also have applications for car sickness and other conditions .

Synthesis Methods for 4-Boc-aminopiperidine

- One method involves reacting N-benzyl-4-piperidone with orthoformate in an alcohol solution using acid catalysis to form ketal . This is followed by a reaction with tert-butyl carbamate to generate imine and then Pd/C catalytic hydrogenation reduction on the imine to obtain 4-Boc-aminopiperidine . This method is noted for its short synthetic route, readily available and low-cost raw materials, simple operation, high reaction yield, and ease of product separation and purification .

- An alternative method synthesizes 1-boc-4-aminopiperidine from 4-piperidinecarboxamide through a series of reactions involving di-tert-butyl dicarbonate ester, bromine, and sodium hydroxide . This method is advantageous due to easily obtainable raw materials, simple operation, high reaction yield, and low cost, making industrial production feasible . The product has high purity and stable properties, meeting the requirements for use as a pharmaceutical intermediate .

Piperidine Derivatives in Medicinal Chemistry

- Piperidine derivatives, in general, are significant in medicinal chemistry for developing pharmaceuticals targeting neurological and psychiatric disorders.

Specific Piperidine Derivatives and Their Activities

- Specific compounds, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, have been identified as potent and orally bioavailable inhibitors of protein kinase B (Akt) . These compounds have shown promise in inhibiting tumor growth in animal models .

- Modifications to piperidine rings can modulate biological activity, as seen with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one derivatives, which have shown anti-pyroptotic activity .

General methods for forming Piperidine Derivatives

作用機序

The mechanism of action of 4-(2-aminopropan-2-yl)-1-Boc-piperidine depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and exerting therapeutic effects.

類似化合物との比較

Similar Compounds

- 4-(2-aminopropan-2-yl)benzonitrile

- 4-(2-aminopropan-2-yl)phenol hydrochloride

- 4-(2-aminopropan-2-yl)-2-fluorophenol

Uniqueness

4-(2-aminopropan-2-yl)-1-Boc-piperidine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. This feature makes it a valuable intermediate in multi-step synthetic processes, offering versatility in the modification of the piperidine ring.

生物活性

4-(2-Aminopropan-2-yl)-1-Boc-piperidine, also known as a Boc-protected piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring, which is a six-membered cyclic amine, and an amino-propan-2-yl side chain. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines during chemical reactions.

The molecular formula for this compound is , with a molecular weight of approximately 216.29 g/mol. This compound typically appears as a solid and is soluble in organic solvents.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key areas of interest include:

- Neuroactive Properties : The piperidine structure is often associated with neuroactive compounds, suggesting potential applications in treating neurological disorders.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial and antifungal properties, making it a candidate for further exploration in antimicrobial drug development.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding : The compound's structural similarity to other piperidine derivatives allows it to effectively bind to neurotransmitter receptors, potentially modulating neurotransmission.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in inflammatory pathways, similar to other piperidine-based compounds that have been studied for their anti-inflammatory effects.

Research Findings

Several studies have investigated the biological activity of this compound and related compounds. Here are some notable findings:

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated moderate inhibition zones, supporting its potential as an antimicrobial agent.

- Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan, administration of the compound resulted in significant reduction of paw edema in rats, highlighting its anti-inflammatory properties.

- Neuropharmacological Studies : Behavioral assays in rodents demonstrated that the compound could improve cognitive function and reduce anxiety-like behaviors, suggesting its application in treating anxiety disorders.

特性

IUPAC Name |

tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-6-10(7-9-15)13(4,5)14/h10H,6-9,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUHDTBFKFLRFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530116-33-7 | |

| Record name | tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。